molecular formula C7H3F4NO B1404335 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one CAS No. 950687-45-3

2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one

Cat. No.: B1404335
CAS No.: 950687-45-3
M. Wt: 193.1 g/mol
InChI Key: IFFJWJHMUMGZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one typically involves the reaction of 6-fluoropyridine with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoropyridinyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and functional properties.

Properties

IUPAC Name

2,2,2-trifluoro-1-(6-fluoropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFJWJHMUMGZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.